5-Fluoro-2-(3-fluorophenyl)isonicotinic acid
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Overview
Description
5-Fluoro-2-(3-fluorophenyl)isonicotinic acid is a fluorinated aromatic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound features a fluorine atom at the 5-position of the isonicotinic acid ring and a 3-fluorophenyl group at the 2-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(3-fluorophenyl)isonicotinic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 3-fluorophenyl with an appropriate halogenated isonicotinic acid precursor. The reaction is catalyzed by a palladium catalyst and requires a base, such as potassium carbonate, and a suitable solvent, like toluene or water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(3-fluorophenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 5-fluoro-2-(3-fluorophenyl)isonicotinamide.
Reduction: Reduction reactions can lead to the formation of 5-fluoro-2-(3-fluorophenyl)isonicotinyl alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the isonicotinic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: 5-Fluoro-2-(3-fluorophenyl)isonicotinamide
Reduction: 5-Fluoro-2-(3-fluorophenyl)isonicotinyl alcohol
Substitution: Various substituted isonicotinic acid derivatives
Scientific Research Applications
5-Fluoro-2-(3-fluorophenyl)isonicotinic acid has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used to study the biological activity of fluorinated molecules, particularly in drug discovery.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
5-Fluoro-2-(3-fluorophenyl)isonicotinic acid is similar to other fluorinated isonicotinic acids, such as 5-fluoro-2-(2-fluorophenyl)isonicotinic acid and 5-fluoro-2-(4-fluorophenyl)isonicotinic acid. its unique substitution pattern at the 3-position of the phenyl ring sets it apart, potentially leading to different biological activities and chemical properties.
Comparison with Similar Compounds
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid
5-Fluoro-2-(4-fluorophenyl)isonicotinic acid
5-Fluoro-1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
This comprehensive overview highlights the significance of 5-Fluoro-2-(3-fluorophenyl)isonicotinic acid in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
5-fluoro-2-(3-fluorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-3-1-2-7(4-8)11-5-9(12(16)17)10(14)6-15-11/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKRTLNINKLCKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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